![molecular formula C7H17NO3 B2897319 2-[2-(2-Methoxyethylamino)ethoxy]ethanol CAS No. 243449-47-0](/img/structure/B2897319.png)
2-[2-(2-Methoxyethylamino)ethoxy]ethanol
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Overview
Description
“2-[2-(2-Methoxyethylamino)ethoxy]ethanol” is an organic compound with the molecular formula C7H16O4 . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, and Triethylene glycol methyl ether . This compound belongs to the class of organic compounds known as polyethylene glycols .
Molecular Structure Analysis
The molecular weight of “2-[2-(2-Methoxyethylamino)ethoxy]ethanol” is 164.1995 . The IUPAC Standard InChI is InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 . The chemical structure can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Fuel System Icing Inhibitor
This compound is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . Its inclusion in aviation fuel prevents the formation of ice in fuel lines, which is crucial for the safety and efficiency of aircraft operations.
Intermediate for Synthesis
In chemical synthesis, 2-[2-(2-Methoxyethylamino)ethoxy]ethanol serves as an intermediate for producing various compounds. For instance, it’s used to synthesize key intermediates for excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes which are essential in detecting metals like palladium .
Polymer Design and Selection
The compound plays a significant role in polymer design and selection, particularly in the development of amorphous solid dispersions (ASD) for solubilizing poorly water-soluble drugs . It interacts at the molecular level with drugs to prevent recrystallization, enhancing the efficacy of pharmaceuticals.
Research in Thermophysical Properties
The compound’s thermophysical properties are of interest in scientific research. Studies on its boiling point , phase change data , and IR spectrum contribute to a better understanding of its behavior under various conditions, which is valuable for industrial applications .
Mechanism of Action
Target of Action
This compound is a derivative of ethanol and contains a methoxyethylamino group, which suggests that it may interact with a variety of biological targets .
Mode of Action
It is known that organic amines, such as this compound, can act as weak bases . This suggests that it may interact with acidic biological targets, potentially altering their function.
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-methoxyethylamino)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-10-5-2-8-3-6-11-7-4-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAPXMKFYGDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyethylamino)ethoxy]ethanol |
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